molecular formula C11H16N2 B6203841 N-methyl-1-phenylpyrrolidin-3-amine CAS No. 22547-15-5

N-methyl-1-phenylpyrrolidin-3-amine

Cat. No.: B6203841
CAS No.: 22547-15-5
M. Wt: 176.26 g/mol
InChI Key: XGVQVOOFPKHRFD-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Derivatives in Organic Synthesis and Medicinal Chemistry

The structural and chemical properties of the pyrrolidine scaffold render it a highly valuable asset in both the construction of complex molecules and the design of therapeutic agents. In organic synthesis, chiral pyrrolidines are extensively utilized as organocatalysts, enabling the stereoselective formation of new chemical bonds with high efficiency and environmental compatibility, often avoiding the need for metal-based catalysts. chemicalbook.com The non-planar, puckered nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable trait in the development of novel bioactive molecules. This "pseudorotation" of the ring contributes to the stereochemical diversity of its derivatives, which can possess up to four stereogenic centers, leading to a multitude of distinct stereoisomers.

In the realm of medicinal chemistry, the pyrrolidine nucleus is a frequently encountered pharmacophore in a wide range of clinically approved drugs. bldpharm.comchemsrc.com Its presence is associated with a diverse spectrum of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. bldpharm.comchemsrc.com The ability of the pyrrolidine scaffold to serve as a versatile building block allows for its incorporation into complex molecular architectures, leading to the development of potent and selective therapeutic agents. researchgate.net For instance, derivatives of pyrrolidine are found in well-known drugs such as the antihistamine clemastine, the anticholinergic procyclidine, the nootropic aniracetam, and the antibiotic clindamycin. bldpharm.comchemsrc.com The amino acids proline and hydroxyproline, which are themselves derivatives of pyrrolidine, are fundamental components of proteins and often serve as starting materials for the synthesis of chiral drugs. chemsynthesis.com

Overview of N-methyl-1-phenylpyrrolidin-3-amine and its Context as a Key Structural Motif

This compound is a specific derivative of the pyrrolidine scaffold. While detailed research findings on this particular compound are not extensively documented in peer-reviewed literature, its chemical structure suggests its potential as a valuable building block in drug discovery and organic synthesis. The molecule incorporates several key structural features: a central pyrrolidine ring, a phenyl group attached to the nitrogen atom, and a methylamino group at the 3-position.

The N-phenylpyrrolidine moiety is a recurring theme in the design of bioactive compounds. For example, related structures have been investigated for their interaction with biological targets. The presence of the amine functionality provides a handle for further chemical modification, allowing for the construction of more complex molecules through reactions such as amide bond formation, alkylation, or arylation. enamine.net

Below is a table summarizing the available physicochemical data for this compound.

PropertyValue
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol
CAS Number 22547-15-5
Predicted XlogP 1.8
Predicted Hydrogen Bond Donor Count 1
Predicted Hydrogen Bond Acceptor Count 2
Predicted Rotatable Bond Count 2

Data sourced from PubChem and chemical supplier databases.

Although specific research on this compound is limited, the established importance of the N-phenylpyrrolidine scaffold in medicinal chemistry suggests its potential as a key structural motif for the development of novel chemical entities with a range of biological activities. The exploration of such derivatives continues to be an active area of research in the pursuit of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22547-15-5

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N-methyl-1-phenylpyrrolidin-3-amine

InChI

InChI=1S/C11H16N2/c1-12-10-7-8-13(9-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3

InChI Key

XGVQVOOFPKHRFD-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(C1)C2=CC=CC=C2

Purity

95

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For N-methyl-1-phenylpyrrolidin-3-amine, the spectrum is expected to show distinct signals corresponding to the protons of the phenyl group, the pyrrolidine (B122466) ring, and the N-methyl group.

Phenyl Group Protons: The five protons on the phenyl ring typically appear as a complex multiplet in the aromatic region of the spectrum.

Pyrrolidine Ring Protons: The protons on the five-membered pyrrolidine ring will exhibit signals that are influenced by their position relative to the nitrogen atoms and the phenyl group. These generally appear as multiplets in the aliphatic region.

N-Methyl Protons: The three protons of the methyl group attached to the amine nitrogen are expected to produce a singlet, as they are not typically coupled to adjacent protons.

The exact chemical shifts and coupling patterns provide a unique fingerprint for the molecule's proton framework.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Phenyl H 6.5 - 7.2 Multiplet
Pyrrolidine Ring CH 3.0 - 3.8 Multiplet
Pyrrolidine Ring CH₂ 1.8 - 2.5 Multiplet

Note: Predicted values are based on the analysis of structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum would be expected to show signals for the six carbons of the phenyl ring, the four carbons of the pyrrolidine ring, and the single carbon of the N-methyl group. The chemical shifts of these carbons are indicative of their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbons Predicted Chemical Shift (ppm)
Phenyl C (quaternary) ~147
Phenyl CH 112 - 129
Pyrrolidine C-N 49 - 63
Pyrrolidine C-C 23 - 37

Note: Predicted values are based on the analysis of structurally similar compounds such as 1-Methylpyrrolidine and various N-phenylpyrrolidine derivatives. rsc.orgchemicalbook.com

Advanced NMR Techniques (e.g., 2D NMR, Variable-Temperature NMR)

For complex structures, one-dimensional NMR spectra can be insufficient for complete assignment. Two-dimensional (2D) NMR techniques are employed to reveal correlations between different nuclei, confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity of protons, particularly within the pyrrolidine ring, by showing correlations between protons on adjacent carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range couplings between protons and carbons (typically over 2-3 bonds). It is invaluable for connecting different parts of the molecule, for instance, by showing a correlation between the N-methyl protons and the carbon of the pyrrolidine ring to which the methylamino group is attached. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly bonded, allowing for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining stereochemistry and conformational details. researchgate.net

Variable-Temperature (VT) NMR studies can provide insights into dynamic processes such as ring conformations or restricted rotation within the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov The molecular formula for this compound is C₁₁H₁₆N₂, corresponding to a molecular weight of approximately 176.26 g/mol . cymitquimica.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of a compound's elemental formula, providing definitive confirmation of its identity. For this compound, HRMS would be used to verify that the experimentally measured mass matches the calculated exact mass for the molecular formula C₁₁H₁₆N₂. For example, the calculated monoisotopic mass of the protonated molecule ([M+H]⁺) is 177.13863 Da. uni.lu An experimental HRMS result matching this value would confirm the elemental composition.

Table 3: Predicted m/z for Adducts of this compound

Adduct Predicted m/z
[M+H]⁺ 177.13863
[M+Na]⁺ 199.12057
[M+K]⁺ 215.09451

Source: Data predicted using computational models. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. nih.gov This hyphenated technique is ideal for assessing the purity of a sample and confirming the identity of the main component and any impurities.

In a typical LC-MS analysis, the sample is injected into an HPLC system, often using a C18 or hydrophilic interaction chromatography (HILIC) column, to separate the target compound from byproducts or starting materials. nih.gov The eluent from the column is then directed into the mass spectrometer.

Tandem mass spectrometry (MS/MS) is frequently used for enhanced selectivity and sensitivity. In this mode, a specific ion (the precursor ion, e.g., the [M+H]⁺ ion at m/z 177.1) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and quantifiable signal for the target compound. nih.govfda.gov For related compounds like N-methyl-2-pyrrolidinone, established MRM transitions include m/z 100→58 and 100→41. nih.govfda.gov A similar analytical method would be developed and validated for the quantitative analysis of this compound.

Chromatographic Techniques for Compound Purity and Separation

Chromatography is an essential analytical tool for separating, identifying, and quantifying chemical compounds. For this compound, a molecule possessing both a chiral center and various functional groups, specific chromatographic techniques are employed to ensure its chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. libretexts.orgnih.gov It allows for the separation of the target compound from impurities that may arise during its synthesis, such as starting materials, by-products, or degradation products. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. libretexts.org

For amine-containing compounds, reversed-phase HPLC (RP-HPLC) is a common approach. libretexts.org In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. However, basic compounds like amines can exhibit poor peak shape due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, additives like trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase to improve peak symmetry. Alternatively, specialized columns designed for amine analysis, such as those with base-deactivated silica (B1680970) or novel surface chemistries like Bridge-Ion Separation Technology (BIST™), can be employed for enhanced retention and separation. sielc.comsielc.com

Since this compound lacks a strong chromophore, UV detection can be challenging. sigmaaldrich.com The phenyl group allows for some UV absorbance, typically around 210-260 nm. For more sensitive detection, pre-column derivatization with a UV-active or fluorescent tag can be utilized. sigmaaldrich.com Reagents like dansyl chloride or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react with the amine group to yield a derivative that is highly responsive to UV or fluorescence detectors, significantly lowering the limit of detection. sigmaaldrich.com

Illustrative HPLC Method Parameters: The following table represents a hypothetical set of starting parameters for an HPLC method developed for the purity analysis of this compound, based on methods for similar amine compounds.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time 4-8 minutes

Chiral HPLC for Enantiomeric Purity Determination

This compound possesses a chiral center at the 3-position of the pyrrolidine ring, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers. Since enantiomers often have different pharmacological activities, determining the enantiomeric purity of a sample is critical. csfarmacie.cz Chiral HPLC is the most widely used method for this purpose. csfarmacie.czresearchgate.net

This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. youtube.com The "three-point interaction" model is a common principle explaining this separation, where at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) between the analyte and the CSP are required for chiral recognition. csfarmacie.cz

For separating amine enantiomers, polysaccharide-based CSPs are particularly effective. phenomenex.comnih.gov Columns with chiral selectors like amylose (B160209) or cellulose (B213188) derivatives coated or immobilized on a silica support are widely used. yakhak.org The choice of mobile phase, typically a mixture of alkanes (like n-hexane) and an alcohol (like isopropanol), is crucial for achieving resolution. researchgate.net The addition of small amounts of an acidic or basic modifier can dramatically improve separation by influencing the ionization state of the amine and its interaction with the CSP. nih.gov

Illustrative Chiral HPLC Method Parameters: This table provides a potential method for the enantiomeric separation of this compound, based on established protocols for chiral amines.

ParameterValue
Column Chiralpak® AD-H (Amylose derivative), 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1)
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Expected Retention Time (R-enantiomer) ~12 minutes
Expected Retention Time (S-enantiomer) ~15 minutes

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netresearchgate.netacs.org

For this compound, a single-crystal X-ray diffraction experiment would involve growing a suitable, high-quality crystal of the compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the atomic positions. mdpi.com

The resulting structural data for this compound would confirm the connectivity of the atoms, the conformation of the five-membered pyrrolidine ring (which typically adopts an envelope or twisted conformation), and the relative orientation of the N-methyl and phenyl substituents. pnas.org Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal structure. mdpi.commdpi.com

Illustrative Crystallographic Data Table: The following table is an example of the crystallographic data that would be obtained from a single-crystal X-ray analysis of this compound. The values are representative of typical small organic molecules.

ParameterIllustrative Value
Chemical Formula C₁₁H₁₆N₂
Formula Weight 176.26 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.1 Å, b = 5.9 Å, c = 16.5 Å
α = 90°, β = 98.5°, γ = 90°
Volume 978 ų
Z (Molecules per unit cell) 4
Calculated Density 1.198 g/cm³
Radiation MoKα (λ = 0.71073 Å)
Final R-factor R1 = 0.045

Computational and Theoretical Investigations of N Methyl 1 Phenylpyrrolidin 3 Amine and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. These computational methods are instrumental in understanding the fundamental properties of N-methyl-1-phenylpyrrolidin-3-amine and its analogues at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to predicting molecular properties. researchgate.netresearchgate.net Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are hybrid functionals that combine the strengths of both Hartree-Fock theory and DFT, often yielding results that correlate well with experimental data. researchgate.net

The reactivity of a molecule is intrinsically linked to its electronic structure. DFT calculations can pinpoint regions of a molecule that are electron-rich or electron-deficient, thus predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net This information is crucial for understanding how this compound and its analogues might interact with biological targets or other chemical species.

Table 1: Selected DFT Functionals and Basis Sets

FunctionalBasis SetApplication
B3LYP6-31G Geometry optimization and electronic structure calculations. nih.gov
B3LYP6-311+GHigher accuracy calculations for electronic properties and reactivity. nih.gov
HF6-31G**A foundational ab initio method often used for comparison. nih.gov

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This can indicate a higher propensity for the molecule to engage in chemical reactions. Conversely, a large HOMO-LUMO gap implies greater molecular stability and lower reactivity. researchgate.net The analysis of the HOMO-LUMO gap provides valuable insights into the potential for charge transfer within the molecule and with its environment. nih.gov For instance, a low HOMO-LUMO energy gap in certain organic compounds has been associated with good nonlinear optical (NLO) response. researchgate.net

Table 2: Conceptual Interpretation of HOMO-LUMO Energy Gaps

Energy GapImplication
SmallHigh Reactivity, Low Stability, Potential for Charge Transfer. nih.gov
LargeLow Reactivity, High Stability. researchgate.net

Electrostatic Potential (ESP) Mapping

Molecular Electrostatic Potential (ESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov This provides a color-coded map where different colors represent varying levels of electrostatic potential. Typically, red indicates regions of negative potential, which are rich in electrons and attractive to electrophiles. Conversely, blue signifies areas of positive potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow represent intermediate potentials. nih.gov

ESP maps are invaluable for understanding and predicting the reactive behavior of a molecule. They reveal the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding and electrophilic or nucleophilic attacks. nih.gov For this compound, an ESP map would highlight the electron-rich nitrogen atoms as potential sites for protonation or interaction with electrophiles, and any electron-deficient regions on the phenyl ring or other parts of the molecule. This visual representation of charge distribution is a powerful tool for rationalizing the molecule's chemical properties and potential biological activity.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that have revolutionized drug discovery and our understanding of molecular interactions. These methods allow for the simulation and prediction of how a small molecule, or ligand, binds to a larger molecule, typically a protein receptor. nih.gov

Conformational Analysis and Pseudorotation of the Pyrrolidine (B122466) Ring

The pyrrolidine ring, a five-membered saturated heterocycle present in this compound, is not planar. It adopts a puckered conformation to relieve ring strain. This puckering is not static; the ring can undergo a continuous, low-energy conformational change known as pseudorotation. This process involves a series of envelope and twist conformations.

Ligand-Binding Domain (LBD) Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, docking is used to predict how a ligand, such as this compound, will bind to the ligand-binding domain (LBD) of a target protein. nih.gov

The process involves placing the ligand in various orientations and conformations within the binding site and calculating a "docking score" for each pose. This score is an estimation of the binding affinity or the strength of the interaction. mdpi.com Lower docking scores generally indicate a more favorable binding interaction. mdpi.com

Successful docking studies can reveal key interactions between the ligand and the amino acid residues of the LBD. These interactions can include:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein. mdpi.com

Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein. mdpi.com

Van der Waals forces: General attractive or repulsive forces between molecules.

Electrostatic interactions: Attraction or repulsion between charged groups.

By identifying these interactions, molecular docking can provide a detailed picture of the binding mode of this compound and its analogues, offering insights into their potential biological targets and mechanisms of action. chemmethod.com The stability of the predicted ligand-protein complex can be further assessed using molecular dynamics (MD) simulations, which provide a dynamic view of the interactions over time in a simulated physiological environment. chemmethod.com

Table 3: Common Interactions in Ligand-Binding Domains

Interaction TypeDescription
Hydrogen BondAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. mdpi.com
Hydrophobic InteractionThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. mdpi.com
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.
Electrostatic (Ionic) InteractionAttractive or repulsive forces between charged atoms or groups.

Binding Energy Calculations

Binding energy calculations are crucial in computational drug design for quantifying the strength of the interaction between a ligand, such as a pyrrolidine derivative, and its target receptor. These calculations help in ranking potential drug candidates and understanding the key forces driving complex formation. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly employed to estimate the free energy of binding from molecular dynamics simulation trajectories.

In studies of various pyrrolidine analogues, binding free energy calculations have been instrumental. For instance, in an investigation of pyrrolidine derivatives as potential inhibitors for the myeloid cell leukemia-1 (Mcl-1) protein, MM-PBSA calculations were used to support molecular docking results and confirm the stability of the compounds in the binding site. nih.gov Similarly, research on triazole inhibitors binding to the enzyme CYP51 demonstrated that binding free energies (ΔG_bind) calculated via MM/GBSA could effectively rank inhibitors by their affinity. The study found that inhibitors with long tails, such as posaconazole (B62084) and itraconazole, exhibited stronger binding affinities (−52.52 and −48.53 kcal/mol, respectively) compared to those with short tails, a difference attributed to more extensive hydrophobic interactions. frontiersin.org

Another computational study on spiro[pyrrolidin-3,2-oxindoles] designed to inhibit the MDM2-p53 interaction utilized MM-GBSA to examine the free binding energy. A newly designed compound, Pred 01, showed a high affinity with a binding energy of -9.4 kcal/mol, which was superior to the most active compound from the initial dataset (-8.8 kcal/mol) and a known control compound, Nutlin-3 (-8.2 kcal/mol). scispace.com These examples underscore the utility of binding energy calculations in identifying and optimizing potent inhibitors within a class of compounds.

Table 1: Binding Energy Calculations for Selected Ligands

Ligand/SystemTarget ProteinMethodCalculated Binding Energy (kcal/mol)Reference
Pred 01 (pyrrolidine derivative)MDM2MM-GBSA-9.4 scispace.com
Compound N°04 (pyrrolidine derivative)MDM2MM-GBSA-8.8 scispace.com
Nutlin-3 (control)MDM2MM-GBSA-8.2 scispace.com
Posaconazole (triazole)CYP51MM-GBSA-48.53 frontiersin.org
Itraconazole (triazole)CYP51MM-GBSA-52.52 frontiersin.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic nature of molecular systems, revealing how ligands and their protein targets behave over time. These simulations are essential for assessing the stability of a ligand in the binding pocket and observing the intricate network of interactions that hold the complex together.

For analogues of this compound, MD simulations have proven to be a valuable tool. In a study of pyrrolidine-2,3-dione (B1313883) derivatives as potential inhibitors of the Cdk5/p25 complex, a target relevant to Alzheimer's disease, MD simulations were run to explore stability. The simulations showed that the candidate molecules achieved a stable conformation, with an average root mean square deviation (RMSD) of approximately 2.15 Å over a 30 ns period, indicating a stable binding mode within the ATP-binding site of the protein. mdpi.com

Similarly, MD simulations lasting 100 ns were performed on pyrrolidin-2-one derivatives designed as acetylcholinesterase (AChE) inhibitors. nih.gov These simulations, along with MM-PBSA studies, suggested that the synthesized compounds formed stable complexes with AChE, corroborating docking results. nih.gov In another example, MD simulations of pyrrolidine derivatives targeting the Mcl-1 protein confirmed the stability of the compounds in the binding site over a 100 ns trajectory, supporting the findings from molecular docking. nih.gov Quasiclassical molecular dynamics simulations have also been used to investigate reaction mechanisms, such as the nitrogen-atom insertion into 2-phenylpyrrolidine, by tracking the trajectories of molecules over very short timescales (700 fs). acs.orgacs.org

These studies collectively demonstrate that MD simulations are critical for validating docking poses, confirming the stability of ligand-protein complexes, and providing a dynamic picture of the molecular interactions that underpin biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By building mathematical models, QSAR can predict the activity of new, untested compounds and highlight the key molecular features (descriptors) that influence potency.

QSAR studies have been successfully applied to various series of pyrrolidine analogues. For instance, a study on pyrrolidine derivatives as Mcl-1 inhibitors developed several QSAR models, including CoMFA, CoMSIA, and HQSAR. nih.gov The models showed good statistical robustness and predictive power, with the CoMFA model yielding a Q² of 0.689 and an R²pred of 0.986. The graphical outputs from these models, in the form of contour maps, provided insights into how different structural modifications would likely affect inhibitory activity. nih.gov

Another study focused on developing a robust QSAR model for 47 pyrrolidine analogues that act as dipeptidyl peptidase IV (DPP-IV) inhibitors. nih.gov Using multiple linear regression (MLR) and partial least squares (PLS) methods, the researchers developed statistically significant models that helped to identify the importance of shape, electrostatic properties, and other descriptors in determining the inhibitory activity. nih.gov Furthermore, an atom-based 3D-QSAR model was developed for a series of pyrrolidin-2-one derivatives targeting AChE, yielding high correlation (R² = 0.9639) and predictive ability (Q² = 0.8779), which helped predict the potency of newly synthesized compounds. nih.gov

These examples show that QSAR is a powerful strategy for rationally guiding the design of new analogues by establishing a clear link between chemical structure and biological function.

Table 2: Statistical Results of a QSAR Study on Pyrrolidine Derivatives

QSAR ModelQ² (Cross-validated R²)R² (Non-validated R²)R²pred (External Validation)Reference
CoMFA0.6890.9990.986 nih.gov
CoMSIA0.6140.9230.815 nih.gov
HQSAR0.6030.6620.743 nih.gov
3D-QSAR (Atom-based)0.87790.9639N/A nih.gov

Structure Activity Relationships Sar and Mechanistic Biological Studies of Pyrrolidine Derivatives

Influence of N-Methylation and Phenyl Substitution at Position 3 on Molecular Interactions

The presence and position of substituents on the pyrrolidine (B122466) ring, such as N-methylation and a phenyl group at position 3, significantly impact the molecule's interactions with biological targets.

N-Methylation: The methylation of the nitrogen atom in the pyrrolidine ring can have varied effects on biological activity. In some instances, N-methylation can enhance potency. For example, in a series of 2,4-diaminopyrrolo[2,3-d]pyrimidines, N-methyl and thiomethyl analogues showed greater inhibitory activity against dihydrofolate reductases (DHFRs) from Pneumocystis carinii, Toxoplasma gondii, and rat liver compared to their non-methylated counterparts. nih.gov Conversely, N-methylation can also reduce or abolish activity. For instance, N-methylation of milnacipran (B1663801), a serotonin-norepinephrine reuptake inhibitor, leads to a decrease in its activity. wikipedia.org Similarly, in certain pan-KRAS inhibitors, N-methylation is tolerated but does not significantly affect potency. acs.org Studies on almiramide analogs, which are N-methylated linear lipopeptides, have shown that the degree and position of N-methylation are critical for their anti-leishmanial activity. nih.gov

Phenyl Substitution at Position 3: The substitution of a phenyl group at the 3-position of the pyrrolidine ring is a common feature in many biologically active compounds. The electronic nature and substitution pattern of this phenyl ring can significantly influence activity. For instance, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at position 3 resulted in better in vitro potency compared to an unsubstituted phenyl ring. nih.gov In the context of serotonin-norepinephrine reuptake inhibitors, a phenyl group at certain positions is important for interaction with norepinephrine (B1679862) transporters. wikipedia.org For some multitarget-directed ligands for Alzheimer's disease, electron-withdrawing groups on the terminal phenyl ring enhance inhibitory potency against acetylcholinesterase (AChE). nih.gov The stereochemistry of the 3-phenyl substituent is also crucial, as seen in RORγt inverse agonists where the cis-configuration relative to another substituent is vital for activity. nih.gov

Mechanistic Insights into Receptor Binding and Selectivity

The pyrrolidine scaffold, particularly when functionalized with N-methyl and 3-phenyl groups, has been explored for its interaction with a variety of biological targets, leading to the development of selective modulators.

Retinoid-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of Th17 cells, which are implicated in various inflammatory diseases. nih.gov The development of RORγt inverse agonists is a promising therapeutic strategy. Structure-based design has led to the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as a new class of selective RORγt inverse agonists. nih.gov

In these compounds, the pyrrolidine ring serves as a central scaffold. Key interactions for potent RORγt inverse agonism include:

A cis-configuration of substituents on the pyrrolidine ring, which allows for a specific stacked arrangement of phenyl rings. nih.gov

The presence of a hexafluoroisopropyl alcohol moiety that forms a critical hydrogen bond with His479 of RORγt. nih.gov

Substitution at the N1-position of the pyrrolidine ring with polar amide groups, which is crucial for achieving high selectivity against other nuclear receptors like PXR, LXRα, and LXRβ. nih.gov

Structure-activity relationship (SAR) studies have revealed that modifications to these key features can dramatically affect potency. For example, replacing the hydroxyl group of the hexafluoroisopropyl alcohol with other groups leads to weaker inverse agonists. nih.gov Furthermore, the position of substituents on the pyrrolidine ring is critical, as moving a methyl group from the C3 to the C4 position results in a loss of RORγt potency. nih.gov

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.govwikipedia.org Inhibition of NAPE-PLD offers a potential therapeutic approach for various conditions. nih.gov

High-throughput screening has identified novel chemotypes of NAPE-PLD inhibitors. nih.gov The enzyme is a membrane-associated zinc hydrolase. nih.gov Its structure reveals a hydrophobic cavity that serves as an entry point for its substrate, NAPE, into the active site containing a binuclear Zn²⁺ center. nih.gov The enzyme forms a homodimer with an extended lipid-binding surface that facilitates its association with membranes. nih.gov

While specific SAR data for N-methyl-1-phenylpyrrolidin-3-amine as a NAPE-PLD inhibitor is not detailed in the provided context, the general mechanism of NAPE-PLD involves the hydrolysis of the phosphodiester bond in NAPEs. nih.govuniprot.org Inhibitors would likely interact with the hydrophobic substrate-binding cavity or the catalytic zinc center to block this activity.

Pyrrolidine derivatives are known to interact with various neurotransmitter transporters, playing a role in the modulation of neurotransmitter levels in the synapse. For example, compounds with a 3-amino-pyrrolidine template have been investigated as dual serotonin (B10506) and norepinephrine reuptake inhibitors. wikipedia.org

The structure-activity relationship for these interactions is complex. For milnacipran derivatives, N-methylation reduces both norepinephrine and serotonin activity. wikipedia.org A phenyl group at certain positions can enhance the interaction with norepinephrine transporters. wikipedia.org The stereochemistry of the pyrrolidine ring and its substituents is also critical for activity and selectivity. wikipedia.org For instance, in nisoxetine (B1678948) derivatives, replacing a phenyl ring with a pyridine (B92270) ring and varying the nitrogen position on the pyridine ring significantly impacts binding affinity to the norepinephrine transporter (NET). nih.gov

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum. nih.gov It binds to a wide variety of synthetic compounds and is implicated in numerous cellular functions. The minimal pharmacophore for high-affinity sigma-1 receptor binding is often considered to be a phenylalkylamine structure. nih.gov

Studies have shown that N-alkylamines, including endogenous sphingolipids, can bind to the sigma-1 receptor. nih.govnih.gov High-affinity ligands typically possess a nitrogen atom connected to alkyl or aralkyl chains. nih.govnih.gov The ligand-binding regions of the sigma-1 receptor are primarily formed by its second and third hydrophobic domains, which share homology with a fungal sterol isomerase. nih.gov

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that acts as a polymodal sensor for various noxious stimuli, including heat, protons, and capsaicin (B1668287). nih.gov It is a key target for the development of analgesics.

The activity of TRPV1 is modulated by a variety of lipids, and it can be activated by numerous negatively charged lipids. nih.gov While phosphoinositides are considered key endogenous cofactors for TRPV1 activity, other lipids can also support its function. nih.gov

The interaction of small molecules with the TRPV1 channel can be complex. Some natural compounds, like piperine, act as weak agonists, binding to the same pocket as capsaicin but with different key interactions. mdpi.com Other molecules can act as antagonists, though this can lead to side effects like hyperthermia. mdpi.com The specific interactions of this compound with the TRPV1 channel have not been detailed, but its amine and phenyl functionalities suggest the possibility of interactions within the ligand-binding pockets of the channel.

Enzyme Inhibition Studies and Mechanistic Pathways

The interaction of small molecules with enzymes is a cornerstone of pharmacology. Understanding how compounds like this compound inhibit specific enzymes can provide insights into their potential therapeutic applications.

Cyclooxygenase-1 (COX-1) is a key enzyme in the prostaglandin (B15479496) synthesis pathway, playing a crucial role in various physiological processes. The inhibition of COX-1 is a target for several non-steroidal anti-inflammatory drugs (NSAIDs). While direct and extensive research on this compound as a COX-1 inhibitor is not widely published, studies on structurally related compounds offer valuable insights. For instance, the pyrrolidine scaffold is a component of various known enzyme inhibitors. The specific arrangement of the N-phenyl group and the 3-amino substituent on the pyrrolidine ring of this compound suggests potential interactions with the active site of enzymes like COX-1. The phenyl group could engage in hydrophobic interactions, while the amine functionality might form hydrogen bonds or ionic interactions with amino acid residues in the enzyme's active site. Further empirical studies are necessary to fully elucidate the COX-1 inhibitory potential and mechanism of this compound.

Stereochemical Impact on Biological Activity and Binding Modes

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. This compound possesses a chiral center at the third carbon of the pyrrolidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms).

The differential interaction of enantiomers with chiral biological macromolecules like enzymes and receptors is a well-established principle in pharmacology. It is highly probable that the (R)- and (S)-enantiomers of this compound exhibit distinct biological activities and binding affinities for their molecular targets. The specific orientation of the amino group in each enantiomer will dictate its ability to form key interactions, such as hydrogen bonds, within a binding pocket. For example, one enantiomer might position the amino group for optimal interaction with a specific amino acid residue, leading to a higher binding affinity and greater biological effect, while the other enantiomer may not be able to achieve this favorable orientation.

Biophysical Characterization of Compound-Target Interactions

The interaction between a ligand like this compound and its biological target is governed by a variety of non-covalent forces. A detailed biophysical characterization of these interactions is crucial for understanding the molecular basis of the compound's activity.

Key interactions that are likely to play a role include:

Hydrogen Bonding: The secondary amine in the pyrrolidine ring and the exocyclic primary amine can both act as hydrogen bond donors and acceptors. These interactions with specific amino acid residues (e.g., aspartate, glutamate, serine, threonine) in a target's binding site are often critical for binding affinity and specificity.

Hydrophobic Interactions: The phenyl group is a significant hydrophobic moiety. It is likely to interact with hydrophobic pockets within the target protein, which are typically lined with nonpolar amino acid residues such as leucine, isoleucine, and valine. These interactions are a major driving force for ligand binding.

Computational modeling and experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy would be invaluable in providing a detailed picture of the binding mode of this compound and quantifying the energetic contributions of these different interactions.

Investigation of In Vitro Pharmacological Profiles

Determining the in vitro pharmacological profile of this compound is a critical step in characterizing its biological effects. This involves a battery of assays to assess its activity across a range of biological targets. A comprehensive in vitro profile would typically include screening against a panel of receptors, enzymes, and ion channels to identify primary targets and potential off-target effects.

Applications Beyond Direct Biological Activity

Role as Ligands in Catalysis or Coordination Chemistry

There is currently no available research in the public domain that investigates or establishes the role of N-methyl-1-phenylpyrrolidin-3-amine as a ligand in catalysis or coordination chemistry. The potential for the nitrogen atoms within the pyrrolidine (B122466) ring and the tertiary amine to coordinate with metal centers exists in theory, but has not been experimentally verified or documented. Studies on related amine-containing compounds suggest that such structures can be effective ligands in various catalytic transformations; however, data specific to this compound is absent.

Exploration in Materials Science (e.g., Corrosion Inhibition)

Similarly, the exploration of this compound in materials science, particularly for applications such as corrosion inhibition, is not documented in available scientific literature. Research into corrosion inhibitors often focuses on heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, which can adsorb onto metal surfaces and form a protective layer. While numerous pyrrolidine derivatives have been investigated for their corrosion-inhibiting properties on various metals in acidic media, no studies have specifically reported on the efficacy of this compound for this purpose.

The table below summarizes the lack of available data for the specified applications.

Application AreaResearch Findings for this compound
Ligand in Catalysis No data available
Coordination Chemistry No data available
Corrosion Inhibition No data available
Materials Science No data available

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The creation of N-methyl-1-phenylpyrrolidin-3-amine and its analogs is a cornerstone of its study, with a growing emphasis on efficient and environmentally friendly methods. researchgate.netresearchgate.net Current synthetic approaches can be complex and may utilize hazardous materials. Future work will likely focus on developing "greener" and more streamlined synthetic pathways.

A promising area of research is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like pyrrolidine (B122466) derivatives in a single step, increasing efficiency. researchgate.net Catalytic methods, including those using palladium, are also being explored to create pyrrolidine rings from different starting materials. researchgate.netmdpi.com Additionally, the use of environmentally benign catalysts and solvents is a key consideration in developing sustainable synthetic protocols. researchgate.net

A significant hurdle in the synthesis of this compound is achieving stereochemical control. The pyrrolidine ring can have multiple chiral centers, and the spatial arrangement of atoms can dramatically affect a molecule's biological activity. nih.gov Developing asymmetric synthesis methods to produce specific stereoisomers of this compound is a critical challenge that will require innovative catalyst design. mdpi.com

Advanced Spectroscopic Characterization of Complex Pyrrolidine Derivatives

A detailed understanding of the three-dimensional structure of this compound is fundamental to understanding its function. While basic spectroscopic methods provide foundational data, more advanced techniques are necessary for a comprehensive structural picture.

Advanced Nuclear Magnetic Resonance (NMR) techniques will be vital for the complete assignment of the molecule's complex structure. In cases of similar complex molecules, two-dimensional NMR experiments have been essential for structural confirmation. Furthermore, advanced mass spectrometry methods can provide detailed information about the molecule's fragmentation, aiding in its identification.

Computational methods are also becoming increasingly important in predicting the spectroscopic properties of molecules. These predictions, when compared with experimental data, can provide a high level of confidence in the assigned structure. For instance, predicted Collision Cross Section (CCS) values can be compared with experimental values to aid in structural confirmation. uni.lu

Integration of Multi-Omics Data with Computational Predictions for Mechanistic Elucidation

To unravel the complete biological impact of this compound, a systems-level investigation is required. The integration of various "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can offer a holistic view of the cellular and physiological alterations induced by the compound. pharmalex.compharmafeatures.com This multi-omics approach is becoming a cornerstone of modern drug discovery and biomedical research. nih.govnashbio.com

By combining these diverse datasets, researchers can identify the molecular signatures of a compound's effects, construct networks of interacting genes and proteins, and understand how it influences cellular pathways. pharmafeatures.comnih.gov For example, transcriptomics can reveal which genes are turned on or off in the presence of the compound, while proteomics can identify the proteins it directly interacts with.

The sheer volume and complexity of multi-omics data present significant computational and data integration challenges. pharmafeatures.comnashbio.com Developing sophisticated bioinformatics pipelines and machine learning models is crucial for processing, analyzing, and interpreting this "big data" to extract meaningful biological insights. nashbio.comresearchgate.net These computational approaches, when combined with experimental validation, can generate and test new hypotheses about the compound's mechanism of action. nashbio.com

Exploration of New Mechanistic Biological Targets through Structure-Based Design

While the biological targets of this compound might be inferred from its structure, a systematic exploration is necessary to identify its full range of interactions. Structure-based drug design (SBDD) is a powerful strategy for discovering and validating new biological targets. nih.gov

This approach involves using the three-dimensional structure of potential protein targets to guide the design of molecules that can bind to them with high affinity and selectivity. nih.gov Computational tools like molecular docking can simulate how this compound and its derivatives might fit into the binding sites of various proteins.

Based on these computational predictions, medicinal chemists can synthesize new analogs with modified structures to improve their interaction with specific targets. nih.gov These newly designed compounds are then tested in biological assays to confirm the predicted activity and to build a comprehensive structure-activity relationship (SAR). A key challenge in this area is identifying novel and "druggable" targets that are relevant to the compound's observed effects.

Understanding Conformational Dynamics and Stereochemical Control in Biological Systems

Understanding these conformational dynamics is crucial. Advanced computational methods, such as molecular dynamics simulations, can be used to explore the different shapes the molecule can adopt. rsc.org Experimental techniques like NMR spectroscopy can then be used to validate these computational findings.

The stereochemistry of the molecule is also of paramount importance. nih.gov Different stereoisomers of this compound can have vastly different biological activities due to the specific three-dimensional requirements of their biological targets. Therefore, the synthesis and biological evaluation of individual, enantiomerically pure stereoisomers are essential for a complete understanding of the compound's pharmacology. mdpi.com Accurately modeling the interplay between a molecule's flexibility and its stereochemistry within a complex biological environment remains a significant scientific challenge.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methyl-1-phenylpyrrolidin-3-amine, and how are reaction conditions optimized?

  • Methodology : A typical synthesis involves nucleophilic addition of amines to carbonyl compounds, followed by cyclization. Key steps include controlling temperature (e.g., 35°C for 48 hours) and pH to minimize by-products. Purification often employs column chromatography (e.g., using EtOAc/hexane gradients) or recrystallization. Reaction progress is monitored via TLC, and product identity confirmed via 1^1H/13^13C NMR .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy : Assign peaks to verify pyrrolidine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm).
  • Mass spectrometry (MS) : Confirm molecular weight via HRMS (e.g., [M+H]+ at m/z 215).
  • Elemental analysis : Validate C, H, N content within 0.4% of theoretical values .

Q. What are the critical parameters for scaling up laboratory-scale synthesis to pilot production?

  • Methodology : Key factors include:

  • Catalyst selection : Copper(I) bromide or palladium catalysts for coupling reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) under inert atmospheres.
  • Purification scalability : Transition from flash chromatography to recrystallization for cost efficiency .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

  • Methodology :

Cross-validate techniques : Compare NMR integration ratios with MS isotopic patterns.

Decouple stereochemical effects : Use 2D NMR (COSY, NOESY) to resolve overlapping signals.

Computational validation : Simulate NMR chemical shifts via DFT calculations (e.g., Gaussian software) .

Q. What experimental design strategies optimize yield in multi-step syntheses involving this compound?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading to identify optimal conditions.
  • Reaction kinetics : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times .

Q. How do computational models predict the pharmacological activity of this compound derivatives?

  • Methodology :

  • Molecular docking : Screen against target receptors (e.g., serotonin transporters) using AutoDock Vina.
  • QSAR modeling : Corrogate substituent effects (e.g., fluorination) with bioactivity data .

Q. What strategies address low reproducibility in enantioselective synthesis of chiral pyrrolidine derivatives?

  • Methodology :

  • Chiral catalysts : Employ asymmetric catalysis (e.g., BINAP ligands) to enhance enantiomeric excess (ee).
  • HPLC chiral resolution : Validate ee using chiral stationary phases (e.g., cellulose-based columns) .

Data Analysis & Interpretation

Q. How should researchers systematically review conflicting literature on the compound’s neuropharmacological effects?

  • Methodology :

  • PRISMA guidelines : Conduct a systematic review with inclusion/exclusion criteria for preclinical studies.
  • Risk-of-bias assessment : Evaluate study design rigor (e.g., blinding, sample size) using Cochrane Collaboration tools .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Methodology :

  • Probit analysis : Calculate LD50_{50} values with 95% confidence intervals.
  • ANOVA with post-hoc tests : Compare treatment groups across multiple concentrations .

Tables of Key Data

Analytical Technique Key Parameters Example Values Reference ID
1^1H NMRChemical shifts (δ, ppm)Pyrrolidine H: 2.5–3.5; Aromatic H: 6.5–7.5
HRMS (ESI)[M+H]+m/z 215.1294
Melting PointRange (°C)104.0–107.0

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.